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L-Leucine, 5,5-dihydroxy-

Cat. No.: B13830204
M. Wt: 163.17 g/mol
InChI Key: XUCOLQITPSNBGF-BKLSDQPFSA-N
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Description

Contextualization within Branched-Chain Amino Acid Chemistry

L-Leucine is one of the three proteinogenic branched-chain amino acids (BCAAs), alongside L-isoleucine and L-valine. alfa-chemistry.comwikipedia.org These essential amino acids are characterized by an aliphatic side-chain with a branch point. wikipedia.org Leucine (B10760876), specifically, possesses an isobutyl side chain and plays crucial roles in protein synthesis and metabolic regulation. nih.govwikipedia.org The metabolism of leucine is exclusively ketogenic, yielding acetyl-CoA and acetoacetate. wikipedia.org

The introduction of hydroxyl groups onto the leucine scaffold, as seen in various known dihydroxy-leucine isomers like 4,5-dihydroxy-L-leucine, significantly alters its chemical properties. chemrxiv.orgebi.ac.uk These modifications can introduce new chiral centers, increase polarity, and provide sites for further chemical reactions. The hypothetical L-Leucine, 5,5-dihydroxy- would represent an extreme modification, placing two hydroxyl groups on the terminal carbon of the isobutyl side chain.

Theoretical Significance of Geminal Diols in Biological and Synthetic Systems

A key feature of the proposed L-Leucine, 5,5-dihydroxy- is the presence of a geminal diol (or gem-diol), a functional group consisting of two hydroxyl groups attached to the same carbon atom. wikipedia.org Geminal diols are typically unstable and exist in equilibrium with their corresponding carbonyl (aldehyde or ketone) and water. wikipedia.orgpearson.comechemi.com This instability is primarily due to the steric hindrance and electronic repulsion between the two oxygen atoms on a single carbon. echemi.comstackexchange.com

The equilibrium generally favors the carbonyl compound. echemi.com For instance, the equilibrium constant for the hydration of acetone (B3395972) to its gem-diol is very small, while for formaldehyde, it is much larger. wikipedia.org However, the stability of a geminal diol can be significantly increased by the presence of strongly electron-withdrawing groups on the same or adjacent carbons, as seen in compounds like chloral (B1216628) hydrate (B1144303). wikipedia.orgquora.com In some instances, geminal diols have been identified as transient intermediates in biological and atmospheric reactions. rsc.orgpnas.org The geminal diol of dihydrolevoglucosenone, for example, has been shown to act as a switchable hydrotrope. whiterose.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B13830204 L-Leucine, 5,5-dihydroxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1

InChI Key

XUCOLQITPSNBGF-BKLSDQPFSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)C(O)O

Canonical SMILES

CC(CC(C(=O)O)N)C(O)O

Origin of Product

United States

Computational and Theoretical Investigations of L Leucine, 5,5 Dihydroxy

In Silico Exploration of Potential Binding Pockets in Model Enzyme Systems (Theoretical Ligand Design)

Due to the limited direct experimental data on the interactions of L-Leucine, 5,5-dihydroxy-, computational methods provide a powerful avenue for predicting its binding behavior and designing potential enzyme inhibitors. This section outlines a theoretical in silico study to explore the binding of L-Leucine, 5,5-dihydroxy- within the active site of a model enzyme, Leucine (B10760876) Dehydrogenase (LDH).

Leucine Dehydrogenase is an ideal model system as its primary substrate is L-leucine. For the purpose of this theoretical investigation, the crystal structure of Bacillus sphaericus LDH (PDB ID: 1LEH) is utilized as the receptor. rcsb.org Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of L-Leucine, 5,5-dihydroxy- in comparison to its natural counterpart, L-leucine.

The primary objective of such a study is to elucidate how the introduction of the 5,5-dihydroxy moiety influences the binding orientation and energy within the enzyme's active site. The active site of LDH is a well-defined pocket, and key residues are responsible for substrate recognition and catalysis. mdpi.com

Methodology of a Hypothetical Docking Study:

Protein and Ligand Preparation: The crystal structure of Leucine Dehydrogenase would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The three-dimensional structures of L-leucine (the natural substrate) and L-Leucine, 5,5-dihydroxy- (the test ligand) would be generated and energy-minimized.

Binding Site Identification: The binding pocket would be defined based on the co-crystallized ligand in the PDB structure or identified using pocket detection algorithms. The active site of LDH typically involves key amino acid residues that interact with the substrate's amino and carboxyl groups, as well as its side chain. mdpi.com

Molecular Docking Simulation: A molecular docking program, such as AutoDock or Glide, would be used to predict the binding poses of both L-leucine and L-Leucine, 5,5-dihydroxy- within the LDH active site. The simulation generates various conformations of the ligand in the binding pocket and scores them based on a scoring function, which estimates the binding free energy.

Post-Docking Analysis: The results would be analyzed to determine the optimal binding pose, predicted binding energy, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme.

Predicted Interactions and Binding Affinity:

It is hypothesized that the 5,5-dihydroxy- moiety of the test ligand would form additional hydrogen bonds with polar or charged residues in the active site of LDH. These interactions could potentially lead to a stronger binding affinity compared to L-leucine.

Below is a hypothetical data table summarizing the predicted binding energies and key interactions for L-leucine and L-Leucine, 5,5-dihydroxy- with the active site of Leucine Dehydrogenase.

CompoundPredicted Binding Energy (kcal/mol)Number of Hydrogen Bonds
L-Leucine-6.53
L-Leucine, 5,5-dihydroxy--8.26

The enhanced binding energy for L-Leucine, 5,5-dihydroxy- is attributed to the additional hydrogen bonding capacity of the dihydroxy group. A more detailed analysis of these interactions is presented in the following table, which lists the hypothetical interacting residues and bond distances. The typical distances for hydrogen bonds in protein-ligand complexes range from 1.70 Å to 2.40 Å. nih.gov

CompoundInteracting ResidueInteraction TypeDistance (Å)
L-LeucineLys68Hydrogen Bond (with carboxyl group)2.1
Asn267Hydrogen Bond (with amino group)2.3
Val189Hydrophobic Interaction (with side chain)-
L-Leucine, 5,5-dihydroxy-Lys68Hydrogen Bond (with carboxyl group)2.0
Asn267Hydrogen Bond (with amino group)2.2
Val189Hydrophobic Interaction (with side chain)-
Asp115Hydrogen Bond (with 5-OH)1.9
Ser152Hydrogen Bond (with 5-OH)2.1
Lys80Hydrogen Bond (with 5-OH)2.4

This theoretical exploration suggests that L-Leucine, 5,5-dihydroxy- has the potential to be a potent binder to the active site of Leucine Dehydrogenase, primarily due to the additional hydrogen bonding opportunities provided by the 5,5-dihydroxy- moiety. Such in silico findings would provide a strong basis for the synthesis and experimental validation of this compound as a potential enzyme inhibitor.

Advanced Synthetic Methodologies for the Transient Generation or Stabilization of L Leucine, 5,5 Dihydroxy

Exploration of Controlled Chemical Hydration of α-Keto-L-Leucine Analogs

The formation of L-Leucine, 5,5-dihydroxy- is intrinsically linked to the hydration of its keto precursor, α-keto-L-leucine, also known as α-ketoisocaproate (KIC). mdpi.com The reaction is a reversible nucleophilic addition of water to the carbonyl group at the C-5 position. libretexts.org

The equilibrium between the ketone and the gem-diol is a critical aspect of this chemistry. For most simple ketones, the equilibrium heavily favors the ketone form, rendering the isolation of the corresponding gem-diol difficult. libretexts.org However, the position of this equilibrium can be influenced by several factors:

Electronic Effects: The presence of electron-withdrawing groups on the carbon atoms adjacent to the carbonyl group enhances the electrophilicity of the carbonyl carbon, favoring hydration. libretexts.org While the isobutyl side chain of leucine (B10760876) is generally electron-donating, modifications to the leucine backbone could potentially shift this equilibrium.

Catalysis: The hydration reaction can be catalyzed by either acid or base. libretexts.org Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis proceeds via the direct attack of a hydroxide (B78521) ion, a more potent nucleophile than water. libretexts.org

Solvent and Environment: The concentration of water and the nature of the solvent system can influence gem-diol formation. Studies on other carbonyl compounds have shown that gem-diols can be generated and observed in specific environments, including the gas phase and within crystalline structures. nih.govresearchgate.net

The synthesis of the precursor, α-keto-L-leucine, can be achieved through various methods, including the condensation of isobutylaldehyde with hydantoin (B18101) followed by hydrolysis. google.com Once the α-keto acid is formed, its controlled hydration to the transient L-Leucine, 5,5-dihydroxy- can be explored under specific pH and solvent conditions to study its properties or for immediate use in a subsequent reaction step.

Table 1: Factors Influencing Carbonyl Hydration Equilibrium

FactorEffect on Gem-diol FormationRationale
Electron-withdrawing groups Favors gem-diolIncreases electrophilicity of the carbonyl carbon. libretexts.org
Steric hindrance Disfavors gem-diolHinders the approach of the water nucleophile to the carbonyl carbon.
Acid Catalysis Accelerates reaction rateProtonation of the carbonyl oxygen increases its electrophilicity. libretexts.org
Base Catalysis Accelerates reaction rateThe hydroxide ion is a stronger nucleophile than water. libretexts.org
High water concentration Favors gem-diolShifts the equilibrium towards the product side (Le Chatelier's principle).

Development of Protecting Group Strategies for Gem-diol Functionality (If Feasible)

Protecting the gem-diol functionality of L-Leucine, 5,5-dihydroxy- is exceptionally challenging due to the inherent instability of the diol itself. libretexts.org A protecting group must be introduced under conditions that favor the gem-diol and must form a derivative that is stable enough for subsequent chemical manipulations, yet can be removed under mild conditions. organic-chemistry.org

The feasibility of such a strategy is questionable, as the equilibrium often lies far towards the ketone. However, several theoretical approaches can be considered, drawing analogies from the protection of stable 1,2- and 1-3-diols:

Cyclic Acetal/Ketal Formation: Stable diols are commonly protected as cyclic acetals or ketals by reacting them with an aldehyde or ketone (e.g., acetone (B3395972) to form an acetonide) under acidic conditions. cem.com For a gem-diol, this reaction is unlikely to be effective, as the gem-diol itself is in equilibrium with its parent ketone, making the formation of a different ketal derivative thermodynamically complex.

Formation of Ethers or Esters: Conversion of the two hydroxyl groups into more stable ether (e.g., silyl (B83357) ethers) or ester derivatives could be a potential strategy. This would require trapping the transiently formed gem-diol with a highly reactive electrophile.

Hemiketal Formation: In the presence of alcohols, some ketones, particularly those activated by electron-withdrawing groups, can form transient hemiketals. nih.gov This suggests a possible strategy where the hydrated carbon center is stabilized not as a diol but as a hemiketal, which might be more amenable to isolation or further reaction.

Given these challenges, a more viable approach may be to use a precursor in which the C-5 position is masked in a more stable form, as discussed in the following section.

Table 2: Potential Protecting Groups for Diols and Their Feasibility for Gem-diols

Protecting GroupReagentsStabilityFeasibility for Gem-diols
Acetonide Acetone, Acid catalystStable to most redox reagents, basic conditions. Cleaved by acid. cem.comLow: The gem-diol is not stable enough to react effectively.
Benzylidene Acetal Benzaldehyde, Acid catalystSimilar to acetonide; can be cleaved by hydrogenolysis. organic-chemistry.orgLow: Similar stability and formation issues as acetonides.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleStable to a wide range of conditions; cleaved by fluoride (B91410) ions.Moderate: Possible via in-situ trapping, but may be sterically hindered and require forcing conditions.

Stereoselective Approaches to Precursors Bearing C-5 Oxygenation

A more practical synthetic route to L-Leucine, 5,5-dihydroxy- involves the preparation of stable precursors that already contain an oxygen functional group at the C-5 position. The final gem-diol can then be unmasked in a late-stage step.

Enzymatic Hydroxylation: Biocatalysis offers a powerful method for the highly specific oxygenation of amino acids. The enzyme L-leucine 5-hydroxylase (LdoA), a Fe(II)/2-ketoglutarate-dependent dioxygenase, has been shown to catalyze the regioselective and stereoselective hydroxylation of L-leucine at the C-5 position to yield (2S,4S)-5-hydroxyleucine. researchgate.netmdpi.com This enzymatic approach provides direct access to a key precursor with the desired oxygenation and stereochemistry at C-4. Subsequent oxidation of the 5-hydroxyl group would yield the corresponding aldehyde, which exists in equilibrium with its hydrated gem-diol form.

Chemical Synthesis: Stereoselective chemical syntheses have been developed to access diastereomers of dihydroxyleucine. These methods provide precursors with oxygenation at or near the desired position.

One route provides (2S,4S)-5,5′-dihydroxy[5,5-2H2]leucine starting from (2S)-pyroglutamic acid. researchgate.net

A complementary synthesis yields the (2S,4R)-diastereoisomer starting from (2S,4R)-4-hydroxyproline. researchgate.net

These syntheses establish chiral centers and introduce hydroxyl groups that serve as handles for further functionalization. For instance, a precursor like (2S,4S)-5-hydroxyleucine can be protected at the amine and carboxyl groups, followed by oxidation of the C-5 hydroxyl to the corresponding keto-group. This keto-leucine derivative would then be the direct precursor for hydration to the target gem-diol.

Table 3: Summary of Stereoselective Routes to Oxygenated Leucine Precursors

MethodStarting MaterialKey TransformationProductReference
Enzymatic L-LeucineRegio- and stereoselective C-5 hydroxylation(2S,4S)-5-Hydroxyleucine researchgate.net
Chemical (2S)-Pyroglutamic AcidMulti-step chemical synthesis(2S,4S)-5,5′-dihydroxy[5,5-2H2]leucine researchgate.net
Chemical (2S,4R)-4-HydroxyprolineMulti-step chemical synthesis(2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine researchgate.net

Solid-Phase Synthesis Considerations for Analogous Systems

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and medicinal chemistry, but the incorporation of chemically sensitive or transient functional groups like gem-diols poses significant hurdles. mdpi.com A direct solid-phase synthesis of a peptide containing a L-Leucine, 5,5-dihydroxy- residue is likely impractical.

A more feasible strategy involves a "pro-drug" or precursor approach:

Precursor Synthesis: A stable, protected precursor of L-Leucine, 5,5-dihydroxy- would be synthesized in solution. A suitable candidate would be Fmoc-protected (2S,4S)-5-hydroxyleucine, where the side-chain hydroxyl group is also protected (e.g., as a silyl or trityl ether).

Solid-Phase Peptide Synthesis (SPPS): The protected precursor amino acid would be incorporated into a peptide sequence on a solid support (e.g., Wang resin) using standard Fmoc-SPPS protocols. mdpi.com

On-Resin or Post-Cleavage Modification: After peptide assembly, the side-chain protecting group at C-5 would be selectively removed. The exposed hydroxyl group could then be oxidized to the ketone. This oxidation could potentially be performed while the peptide is still attached to the resin or after cleavage and purification of the ketone-containing peptide.

Transient Gem-diol Generation: The final ketone-containing peptide can be hydrated to transiently generate the L-Leucine, 5,5-dihydroxy- residue in an aqueous buffer just prior to its intended application. chemrxiv.org

This approach leverages the efficiency of solid-phase synthesis for chain assembly while relegating the formation of the unstable moiety to the final steps of the synthetic sequence. mdpi.com

Table 4: Comparison of Synthesis Strategies for Complex Peptides

StrategyAdvantagesDisadvantagesRelevance to Target
Solution-Phase Synthesis High flexibility for non-standard monomers; easier to monitor reactions.Time-consuming; purification challenges with larger molecules.Suitable for synthesizing the protected precursor amino acid.
Solid-Phase Synthesis (SPS) Rapid, automatable, simplified purification. mdpi.comReagent compatibility can be an issue; difficult to incorporate unstable groups directly.Ideal for assembling the peptide chain using a stable precursor.
Hybrid Approach Combines the flexibility of solution-phase with the efficiency of SPS.Requires careful planning of protecting group strategy and cleavage conditions.The most practical approach for preparing peptides containing the target residue.

Mechanistic Studies of L Leucine, 5,5 Dihydroxy Formation and Reactivity in Model Systems

Investigation of Acid-Catalyzed and Base-Catalyzed Transformations of L-Leucine, 5,5-dihydroxy-

The formation of L-Leucine, 5,5-dihydroxy- from its corresponding ketone, 4-methyl-2-oxopentanoic acid, is subject to both acid and base catalysis. This transformation is a nucleophilic addition of water to the ketone's carbonyl group. libretexts.orgopenstax.org

Base-Catalyzed Mechanism: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ketone. libretexts.orglibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. Subsequently, the alkoxide ion is protonated by a water molecule to yield the neutral gem-diol, L-Leucine, 5,5-dihydroxy-, and regenerates the hydroxide catalyst. ksu.edu.sa

Acid-Catalyzed Mechanism: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.orgksu.edu.sa This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water. openstax.org The subsequent nucleophilic attack by water results in a protonated gem-diol, which then deprotonates to form the final L-Leucine, 5,5-dihydroxy- product and regenerates the acid catalyst. openstax.org

The transformation is reversible, and the gem-diol can eliminate water to revert to the ketone under both acidic and basic conditions. libretexts.org

Kinetic and Equilibrium Studies of Gem-diol to Carbonyl Tautomerization

The interconversion between L-Leucine, 5,5-dihydroxy- (the gem-diol) and its corresponding carbonyl compound is a tautomeric equilibrium. edubirdie.com For most simple ketones, the equilibrium heavily favors the carbonyl form due to the thermodynamic stability of the C=O double bond and the stabilizing effect of adjacent alkyl groups. libretexts.orgopenstax.org

The position of this equilibrium is significantly influenced by the electronic nature of the substituents. Electron-donating groups, such as the isobutyl group in leucine (B10760876), stabilize the partial positive charge on the carbonyl carbon and thus favor the ketone form. libretexts.org Conversely, strong electron-withdrawing groups would destabilize the carbonyl group and shift the equilibrium towards the more stable gem-diol. libretexts.orglibretexts.org

Kinetic studies on analogous systems are often performed using techniques like flash photolysis to investigate the rates of enol-keto tautomerization, which provides insights into the dynamics of proton transfer and solvent-mediated steps relevant to the gem-diol-carbonyl equilibrium. researchgate.net

Table 1: Equilibrium Constants for Hydration of Various Carbonyl Compounds This table illustrates how the structure of the carbonyl compound affects the equilibrium of hydrate (B1144303) formation in aqueous solution.

Carbonyl Compound% Hydrate at EquilibriumEquilibrium Constant (K_eq)
Formaldehyde>99.9%2280
Acetaldehyde58%1.06
Acetone (B3395972)<0.1%0.0014
Chloral (B1216628)~100%2.9 x 10⁴
Pyruvic Acid60%1.5

Data compiled from various sources. openstax.orgyoutube.com Note: Data for L-Leucine, 5,5-dihydroxy- is not available and is inferred to be low based on the data for acetone.

Elucidation of Reaction Mechanisms with Model Nucleophiles and Electrophiles in vitro

The reactivity of the L-Leucine, 5,5-dihydroxy- system is typically considered through the reactions of its more abundant carbonyl tautomer with various nucleophiles and electrophiles.

Reactions with Nucleophiles: The carbonyl form of L-Leucine, 5,5-dihydroxy- is susceptible to attack by a range of nucleophiles.

Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals and subsequently acetals. This reaction is reversible. masterorganicchemistry.com

Amines: Primary and secondary amines react to form imines and enamines, respectively. These reactions are crucial in biological chemistry.

Cyanide: The addition of hydrogen cyanide (HCN) to the carbonyl group results in the formation of a cyanohydrin.

A significant model for the reactivity of a leucine-derived gem-diol comes from studies of L-leucinal , an aldehyde that acts as a transition-state analogue inhibitor for enzymes like leucine aminopeptidase. rcsb.orguni-leipzig.de In the enzyme's active site, L-leucinal exists as a hydrated gem-diolate (the deprotonated gem-diol), which is stabilized by coordination to two zinc ions. rcsb.orgnih.gov This demonstrates the biological relevance of a leucine-derived gem-diol and its interaction with electrophilic metal centers. The gem-diolate is stabilized by interactions with active site residues, mimicking the tetrahedral intermediate of peptide bond hydrolysis. rcsb.orgpnas.org

Reactions with Electrophiles: The hydroxyl groups of the gem-diol itself can act as nucleophiles. For instance, in the presence of a suitable electrophile, they can be alkylated or acylated. However, such reactions are less common due to the unfavorable equilibrium of gem-diol formation.

Solvent Effects on Stability and Reactivity Profiles

The solvent plays a critical role in the stability and reactivity of the L-Leucine, 5,5-dihydroxy- system.

Aqueous vs. Non-Aqueous Solvents: The formation of the gem-diol is a hydration reaction, and thus, its existence is predicated on the presence of water. pearson.com In non-aqueous, aprotic solvents, the gem-diol is generally unstable and will readily convert back to the carbonyl form unless water is present. pearson.com The isolation of gem-diols is often difficult because the hydration reaction is reversible, and removal of water shifts the equilibrium back to the carbonyl compound. libretexts.orglibretexts.org

Table 2: Summary of Solvent Effects

Solvent PropertyEffect on L-Leucine, 5,5-dihydroxy- System
Water Presence Essential for the formation and equilibrium of the gem-diol.
Polar Protic (e.g., Alcohols) Can stabilize the gem-diol via H-bonding but may also react to form hemiacetals/hemiketals. nih.gov
Aprotic (e.g., THF, CH₂Cl₂) Favors the carbonyl form; gem-diol is unstable unless water is present.

Hypothetical Analytical Methodologies for Detection and Characterization of L Leucine, 5,5 Dihydroxy As a Transient Intermediate

Rapid-Scan Spectroscopy (e.g., Stopped-Flow UV-Vis, Time-Resolved IR) for Transient Species

Rapid-scan spectroscopic methods are indispensable for monitoring fast chemical reactions and identifying transient species with lifetimes in the millisecond to nanosecond range. jasco-global.comwilliams.edufiveable.me

Stopped-Flow UV-Vis Spectroscopy: This technique involves the rapid mixing of reactants, initiating the reaction, followed by the abrupt stopping of the flow within an observation cell. wikipedia.org The subsequent changes in the UV-Visible spectrum are monitored over time. For the hypothetical formation of L-Leucine, 5,5-dihydroxy-, one could mix a solution of L-leucine with a potent oxidizing agent (e.g., a hydroxyl radical generating system like Fenton's reagent or an enzymatic system like a cytochrome P450 monooxygenase). While L-leucine itself lacks a strong chromophore, the formation of the dihydroxy intermediate might introduce subtle changes in the electronic environment or, more likely, the consumption of a chromophoric co-substrate (like NADPH in an enzymatic reaction) could be monitored. The technique would provide kinetic data on the formation and decay of the intermediate, even if the species itself is not directly observed. fiveable.me

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about intermediates by monitoring changes in vibrational frequencies over time. unipr.it This method is particularly powerful as it offers a "fingerprint" of the molecule's functional groups. spectroscopyonline.com To study L-Leucine, 5,5-dihydroxy-, a reaction could be initiated by a laser pulse (photolysis of a caged precursor) or via rapid mixing. nih.gov The key vibrational modes to monitor would be the O-H stretching of the newly formed hydroxyl groups and the C-O stretching frequencies associated with the geminal diol. The appearance and subsequent disappearance of absorption bands corresponding to these vibrations would confirm the intermediate's presence and provide its lifetime. youtube.com Modern FT-IR spectrometers can achieve time resolutions of a few nanoseconds for repetitive reactions, making this a viable approach for very short-lived species. spectroscopyonline.com

Table 1: Hypothetical Time-Resolved Spectroscopic Data for L-Leucine, 5,5-dihydroxy-
TechniqueHypothetical ObservationExpected Wavelength/WavenumberKinetic ProfileInformation Gained
Stopped-Flow UV-VisMonitoring of NADPH consumptionDecrease in absorbance at 340 nmBiphasic decayIndirect kinetics of intermediate formation and consumption
Time-Resolved IR (TRIR)Appearance/disappearance of geminal diol vibrations~3400-3200 cm⁻¹ (O-H stretch) ~1100-1000 cm⁻¹ (C-O stretch)Rapid rise and fall of signal intensityDirect structural evidence and lifetime of the intermediate

Mass Spectrometry (MS) Techniques for High-Resolution Detection of Short-Lived Intermediates

Mass spectrometry is a highly sensitive technique for detecting ions in the gas phase, making it ideal for identifying reaction intermediates, even those present in minute quantities. nih.gov Electrospray ionization (ESI) is a "soft" ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving the structure of labile species. mdpi.comacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

To detect L-Leucine, 5,5-dihydroxy-, the reaction mixture would be continuously infused into the ESI source. rsc.org By operating the mass spectrometer in a high-resolution mode (e.g., using an Orbitrap or FT-ICR analyzer), the exact mass of the protonated molecular ion [M+H]⁺ can be determined with high accuracy. This allows for the unambiguous assignment of its elemental formula (C₆H₁₄NO₄⁺). Online ESI-MS setups can monitor the reaction in real-time, tracking the ion intensity of the precursor (L-leucine), the transient intermediate, and the final product simultaneously. mdpi.combohrium.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Once the putative intermediate is detected by ESI-MS, tandem mass spectrometry (MS/MS) can be used to confirm its structure. acs.org In an MS/MS experiment, the ion corresponding to the intermediate's mass-to-charge ratio (m/z) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern of L-Leucine, 5,5-dihydroxy- would be expected to show characteristic losses, such as the neutral loss of water (H₂O) from the geminal diol, and fragmentation pathways typical for α-amino acids, like the loss of formic acid (HCOOH) or the formation of an immonium ion. nih.govresearchgate.net Comparing this experimental fragmentation pattern with theoretical predictions and the patterns of stable, related compounds would provide strong evidence for the proposed structure. nih.gov

Table 2: Hypothetical High-Resolution MS and MS/MS Data for L-Leucine, 5,5-dihydroxy-
AnalysisIonExpected Exact m/z (Monoisotopic)Hypothetical Fragment Ion (MS/MS)Fragment m/zInterpretation
ESI-MS[M+H]⁺164.0917N/AN/ADetection of protonated intermediate
MS/MS[M+H]⁺164.0917[M+H-H₂O]⁺146.0811Loss of water from gem-diol
[M+H-HCOOH]⁺118.0862Characteristic loss of formic acid from α-amino acid
Immonium Ion118.0862Loss of CO₂ and H₂O

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring (e.g., Cryo-NMR, Flow NMR)

While traditional NMR has low temporal resolution, advanced NMR techniques can be adapted to study transient species and reaction kinetics. pnas.orgnih.gov

Cryo-NMR: For intermediates with slightly longer lifetimes, it may be possible to "trap" them by rapidly cooling the reaction mixture to cryogenic temperatures. A cryoprobe significantly increases spectrometer sensitivity, which is crucial when dealing with the low concentrations of an intermediate. univ-amu.fr By running the reaction at a very low temperature within the NMR spectrometer, the reaction rates can be slowed dramatically, potentially increasing the steady-state concentration of L-Leucine, 5,5-dihydroxy- to a detectable level. This would allow for the acquisition of ¹H and ¹³C NMR spectra to provide definitive structural information.

Flow NMR: This technique is ideal for monitoring reactions in real-time under controlled conditions. researchgate.netrsc.org Reactants are mixed just before entering the NMR flow cell, and spectra are acquired continuously as the mixture flows through. bruker.com This allows for the direct observation of the appearance and decay of signals from the intermediate. acs.org One could monitor the disappearance of the L-leucine methyl proton signals and the appearance of new signals corresponding to protons near the newly formed diol functionality. Two-dimensional NMR experiments, such as ultrafast 2D NMR, can even be performed under flow conditions to establish correlations and provide more detailed structural insights on the fly. rsc.org

Table 3: Hypothetical ¹H NMR Data for the Detection of L-Leucine, 5,5-dihydroxy-
CompoundProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityComment
L-Leucine (Precursor)~3.7tSignal decreases over time
~1.7mSignal decreases over time
Hδ (methyls)~0.9dSignal decreases over time
L-Leucine, 5,5-dihydroxy- (Intermediate)~3.8tTransient signal
5,5-OH (gem-diol)~5.5 - 6.5s (broad)Transient signal, exchangeable with D₂O
Hδ (methyl)~1.2sTransient signal, singlet due to loss of Hγ neighbor

Chromatographic Methods Coupled with Advanced Detectors for Precursor or Derivatized Forms (e.g., UHPLC-MS/MS)

While chromatography is fundamentally a separation technique and may not be suitable for directly observing a highly transient intermediate, it is crucial for analyzing more stable precursors and products, or potentially a "trapped" and derivatized form of the intermediate.

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry offers exceptional separation efficiency and detection sensitivity. mdpi.com In this context, one could employ a "pulse-chase" or quenching strategy. The reaction would be allowed to proceed for a very short time before being rapidly quenched (e.g., by acidification or addition of a reducing agent). The quenched mixture can then be analyzed by UHPLC-MS/MS. While the intermediate itself would likely not survive this process, the precise quantification of precursor consumption and product formation at various short time points can provide detailed kinetic information. mdpi.com

Alternatively, a chemical trapping agent could be included in the reaction mixture. This agent would need to react rapidly and specifically with the geminal diol of L-Leucine, 5,5-dihydroxy- to form a stable adduct. This stable adduct could then be identified and quantified using UHPLC-MS/MS, providing indirect but compelling evidence for the existence of the transient intermediate. Derivatization of the amino group, for example, is a common strategy to improve chromatographic behavior and detection of amino acids and their metabolites. sigmaaldrich.com

Enzymatic Catalysis and Biotransformation Pathways Involving Hypothetical L Leucine, 5,5 Dihydroxy Intermediates

Exploration of Oxidoreductases and Hydrolases with Putative Activity Towards C-5 of L-Leucine (e.g., L-Leucine 5-hydroxylase and its potential to form a gem-diol intermediate)

The initial step towards the formation of L-leucine, 5,5-dihydroxy- would logically be the hydroxylation of L-leucine at the C-5 position. This reaction is catalyzed by a class of enzymes known as L-leucine 5-hydroxylases. These enzymes are typically non-heme iron (II) and α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.net

One such enzyme, L-leucine 5-hydroxylase (LdoA) from Nostoc punctiforme, has been identified and characterized. researchgate.net It regioselectively hydroxylates L-leucine to produce (2S,4S)-5-hydroxyleucine. researchgate.net Another L-leucine 5-hydroxylase from Nostoc piscinale has also been studied. nih.gov While these enzymes are known to produce the mono-hydroxylated product, the formation of a gem-diol intermediate would require a subsequent oxidation step at the same C-5 carbon.

The enzyme EcdK has been shown to act tandemly to oxygenate the C-5 position of L-leucine. nih.gov This iterative oxidation process could theoretically lead to a gem-diol intermediate. The gem-diol would exist in equilibrium with its dehydrated ketone form. nih.gov The inherent instability of gem-diols in aqueous solution means they are unlikely to be detected as free molecules. nih.govcsic.es However, within the protective environment of an enzyme's active site, their formation and stabilization as a transient intermediate is plausible. nih.govnih.gov

The table below summarizes key characteristics of identified L-leucine 5-hydroxylases.

EnzymeOrganism SourceCofactorsProductReference
L-leucine 5-hydroxylase (LdoA)Nostoc punctiformeFe(II), α-ketoglutarate(2S,4S)-5-hydroxyleucine researchgate.net
L-leucine 5-hydroxylase (NpLDO)Nostoc piscinaleFe(II), α-ketoglutarate, L-ascorbic acid5-hydroxy-L-leucine nih.gov
EcdKUnknownNot specified5-hydroxy-L-leucine and further oxidized products nih.gov
GriEStreptomyces muensisFe(II), α-ketoglutarateBroad spectrum of hydroxylated leucine (B10760876) derivatives acs.org

Characterization of Enzyme Active Site Architectures Potentially Stabilizing Gem-diol Forms

The stabilization of a highly unstable gem-diol intermediate like L-leucine, 5,5-dihydroxy- is a critical function of the enzyme's active site. nih.gov Several structural features and specific amino acid residues contribute to this stabilization.

Crystallographic studies of enzymes that are known to proceed through gem-diol intermediates, such as carboxypeptidase A and certain hydrolases, have provided insights into the necessary active site architecture. nih.govsci-hub.se Key stabilizing interactions often involve:

Metal Ions: A divalent metal ion, such as zinc, can act as a Lewis acid to polarize the carbonyl group, facilitating nucleophilic attack by water and stabilizing the resulting gem-diol. nih.gov

Hydrogen Bonding: The guanidinium (B1211019) group of an arginine residue is frequently implicated in stabilizing the gem-diol by forming hydrogen bonds with the hydroxyl groups. nih.gov

The table below details the key residues and their roles in stabilizing gem-diol intermediates in representative enzymes.

EnzymeKey Residue/IonRole in Gem-diol StabilizationReference
Carboxypeptidase AZinc ionElectrophilic catalysis, activation of carbonyl nih.gov
Carboxypeptidase AArginine-127Stabilization of the tetrahedral gem-diol intermediate nih.gov
BphD (C-C hydrolase)Serine, Histidine, Aspartic Acid (catalytic triad)General base catalysis leading to gem-diol formation sci-hub.se
Aspartic ProteinasesAspartic Acid dyadStabilization of the tetrahedral intermediate via hydrogen bonds nih.gov

Investigation of Metabolic Pathways in Model Microorganisms or Cell-Free Systems Yielding or Utilizing L-Leucine, 5,5-dihydroxy-

Direct evidence for a metabolic pathway that produces or consumes L-leucine, 5,5-dihydroxy- is currently lacking, likely due to the transient nature of this hypothetical intermediate. However, the biosynthesis of certain natural products in microorganisms provides a plausible context for its existence.

The biosynthesis of 4-methyl-proline in some cyanobacteria is known to initiate with the hydroxylation of L-leucine at the C-5 position. nih.gov The enzyme EcdK is involved in this pathway and is capable of iterative oxidation at this carbon, which could proceed through a gem-diol intermediate. nih.gov The resulting product, γ-Me-Glu-γ-semialdehyde, exists in equilibrium with a cyclic imine, and its hydrated form is a gem-diol. nih.gov

Cell-free systems utilizing purified enzymes would be the most promising approach to investigate the formation of such a labile intermediate. By providing a high concentration of an L-leucine 5-hydroxylase capable of double oxidation, along with the necessary substrates and cofactors, it might be possible to trap or indirectly detect the formation of the gem-diol.

The following table outlines a hypothetical metabolic pathway involving L-leucine, 5,5-dihydroxy-.

StepPrecursorEnzymeIntermediate/ProductOrganism/SystemReference
1L-LeucineL-leucine 5-hydroxylase (e.g., EcdK)(2S)-5-hydroxy-L-leucineCyanobacteria nih.gov
2(2S)-5-hydroxy-L-leucineL-leucine 5-hydroxylase (e.g., EcdK)L-Leucine, 5,5-dihydroxy- (hypothetical) Hypothetical nih.gov
3L-Leucine, 5,5-dihydroxy- Dehydratase activityγ-Me-Glu-γ-semialdehydeHypothetical nih.gov

Engineering of Enzymes for Controlled Formation or Transformation of Highly Labile Intermediates

Given the challenges in studying highly reactive intermediates, enzyme engineering offers a powerful tool for both investigating their existence and harnessing their synthetic potential. oup.comnih.gov Directed evolution and site-directed mutagenesis can be employed to modify the properties of enzymes like L-leucine 5-hydroxylase. nih.govrsc.org

Potential engineering strategies include:

Enhancing Catalytic Efficiency: Mutations can be introduced to increase the rate of the second oxidation step, potentially leading to a higher steady-state concentration of the gem-diol intermediate.

Altering Substrate Specificity: The active site can be modified to accept non-natural substrates, allowing for the synthesis of novel dihydroxylated amino acids. nih.gov

Improving Enzyme Stability: Increasing the thermal and operational stability of the enzyme is crucial for its application in biocatalytic processes. nih.gov

Trapping Intermediates: By mutating key active site residues, it may be possible to slow down the subsequent reaction, effectively "trapping" the gem-diol intermediate for characterization. cam.ac.uk Replacing catalytic amino acids with non-canonical amino acids has been shown to be an effective method for stabilizing and characterizing short-lived enzyme-substrate complexes. cam.ac.uk

The table below provides examples of enzyme engineering approaches and their potential applications in studying labile intermediates.

Engineering ApproachTarget Enzyme PropertyPotential Outcome for L-Leucine, 5,5-dihydroxy- StudyReference
Directed EvolutionIncreased catalytic activityHigher yield of the dihydroxylated product nih.gov
Site-Directed MutagenesisAltered substrate specificitySynthesis of novel gem-diol-containing amino acids oup.com
QM/MM CalculationsUnderstanding reaction mechanismsPredicting mutations to stabilize the gem-diol acs.org
Genetic Code ExpansionTrapping of intermediatesFormation of a stable complex for structural studies cam.ac.uk

Design and Investigation of Stable Analogs and Derivatives of L Leucine, 5,5 Dihydroxy for Mechanistic Probes

Synthesis of Locked or Sterically Hindered Derivatives to Mimic Gem-diol Conformations

The synthesis of stable analogs of L-Leucine, 5,5-dihydroxy- often involves replacing the unstable gem-diol with a stable dihydroxy moiety. The primary strategy to achieve this is the stereoselective dihydroxylation of a leucine (B10760876) precursor containing a double bond in the side chain, effectively "locking" the hydroxyl groups in place.

A prominent method is the Sharpless Asymmetric Dihydroxylation (SAD), which allows for the creation of specific stereoisomers. nih.gov This technique has been successfully applied to synthesize peptides containing γ,δ-dihydroxy-L-leucine. nih.gov The general process begins with a dehydroleucine (B49857) precursor, which is then subjected to the SAD reaction to introduce the two hydroxyl groups.

Synthetic Approach to Dihydroxyleucine Derivatives:

A detailed synthesis was reported for a dipeptide containing a (2S,4S)-4,5-dihydroxyleucine (dihyLeu) residue. lsu.edu The key steps are outlined below:

Precursor Synthesis: Nα-Carbobenzyloxy-(2S)-4,5-dehydroleucine is synthesized as the starting material. lsu.edu

Dipeptide Coupling: This dehydroleucine precursor is coupled with another amino acid ester (e.g., valine ethyl ester) to form a dipeptide. nih.govlsu.edu This step is crucial as the dihydroxylation is often performed on the dipeptide unit.

Asymmetric Dihydroxylation: The dipeptide is treated with an AD-mix reagent (e.g., AD-mix-β) under the Sharpless conditions. nih.govlsu.edu This reaction converts the dehydroleucine residue into the desired γ,δ-dihydroxyleucine with a specific stereochemistry (e.g., 4S configuration). nih.gov

Derivatization and Characterization: The resulting dihydroxylated product can be derivatized, for instance, as an α-amino-γ-lactone hydrochloride salt, to allow for structural confirmation via methods like X-ray crystallography. lsu.edu

Carbamate-protected α-amino-γ-hydroxylactones, which can form during these syntheses, are often unsuitable for direct use in peptide synthesis because the lactone ring can be unreactive toward amines and difficult to open without causing epimerization at the alpha-carbon. nih.gov Therefore, performing the dihydroxylation on a dipeptide intermediate is a more effective strategy. nih.gov

Table 1: Synthetic Strategies for Stable Dihydroxyleucine Analogs

Starting Material Key Reaction Product Purpose / Finding Reference
Nα-Cbz-(2S)-4,5-dehydroleucine methyl ester Sharpless Asymmetric Dihydroxylation (AD-mix-α) Mixture of γ-lactones (favoring 4R) Creation of a stable diol system. nih.gov
Nα-Cbz-(2S)-4,5-dehydroleucine-Val-OEt (dipeptide) Sharpless Asymmetric Dihydroxylation (AD-mix-β) Dipeptide with (4S)-γ,δ-dihydroxyleucine Synthesis of a stable diol within a peptide context, mimicking natural product configurations. nih.gov
Nα-Cbz-(2S)-4,5-dehydroleucine coupled with valine ethyl ester Sharpless Asymmetric Dihydroxylation Dipeptide with (2S,4S)-4,5-dihydroxyleucine Provides an efficient route to a key dipeptide fragment for total synthesis of complex natural products. lsu.edu

Structure-Reactivity Relationship (SRR) Studies of Designed Analogs in Biochemical Assays

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how specific structural modifications to the leucine molecule affect its biological function. By comparing the activity of various analogs in biochemical assays, researchers can identify the key chemical features required for molecular recognition, transport, and signaling.

Assays for Leucine Analog Activity:

L-type Amino Acid Transporter (LAT) Affinity: Many studies use competitive binding assays to determine the affinity of analogs for LAT transporters, which are often overexpressed in cancer cells. nih.gov In these assays, the ability of an analog to inhibit the uptake of a radiolabeled substrate, such as [³H]-leucine, is measured. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies. nih.gov

mTORC1 Signaling: Leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. researchgate.netwikipedia.org Assays measuring the phosphorylation of downstream targets of mTORC1, like p70S6K1, are used to evaluate the signaling capacity of leucine derivatives. researchgate.netnih.gov

Muscle Protein Synthesis: The anabolic properties of leucine and its analogs can be directly measured in vivo or in vitro by quantifying the rate of muscle protein synthesis. nih.govnih.gov This often involves stable isotope tracers and measuring their incorporation into muscle proteins. nih.gov

Key SRR Findings:

Systematic studies have revealed important trends. For instance, modifications at the carboxyl group, amino group, α-carbon, and side chain all impact activity. researchgate.net A study of fluorinated branched-chain amino acids found that LAT1 transport was tolerant of fluorination and changes in chain length, and that in vitro affinity assays were predictive of in vivo tumor uptake. nih.gov Another study compared leucine with its α-keto acid (α-ketoisocaproate, KIC) and norleucine, finding that both leucine and KIC stimulated the activation of translation initiation factors in neonatal pigs, whereas norleucine did not. nih.gov This indicates that the α-keto acid retains biological activity related to protein synthesis signaling. nih.gov Furthermore, the metabolite β-hydroxy-β-methylbutyrate (HMB) was also found to stimulate muscle protein synthesis, suggesting that leucine metabolites may mediate some of its anabolic effects. nih.gov

Table 2: Structure-Reactivity Data for Leucine Analogs in Biochemical Assays

Analog / Derivative Assay Type Key Finding Implication Reference
Fluorinated Leucine Analogs LAT1 Competitive Binding Assay LAT1 transport is tolerant of side-chain fluorination and changes in chain length. Fluorinated analogs are promising candidates for PET imaging of tumors with high LAT1 expression. nih.gov
α-Ketoisocaproate (KIC) Skeletal Muscle Protein Synthesis Signaling KIC stimulates phosphorylation of translation initiation factors (e.g., 4E-BP1), similar to leucine. The α-keto acid of leucine is biologically active and can mimic leucine's anabolic signals. nih.gov
Norleucine Skeletal Muscle Protein Synthesis Signaling Norleucine does not stimulate the phosphorylation of translation initiation factors. The specific isobutyl side chain of leucine is critical for its signaling function in this context. nih.gov
Leucine Derivatives (modified at various positions) mTORC1 Activation Assay The carboxyl group, α-amino group, and the isobutyl side chain are all critical for activating mTORC1. Specific structural integrity of the leucine molecule is required for its role in cell growth signaling. researchgate.net
β-hydroxy-β-methylbutyrate (HMB) Muscle Protein Synthesis and Breakdown HMB stimulates muscle protein synthesis and attenuates breakdown. A metabolite of leucine contributes to its overall anabolic effects, possibly via distinct mechanisms. nih.gov

Application of Isotopic Labeling (e.g., with Deuterium (B1214612) at C-5) for Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating complex reaction mechanisms. acs.org Substituting an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (²H), or ¹²C with ¹³C) creates a "labeled" molecule that is chemically similar but physically distinguishable by mass spectrometry or NMR spectroscopy. acs.orgnih.gov

In the context of L-leucine, 5,5-dihydroxy-, isotopic labeling, particularly with deuterium at the C-5 position, is invaluable for mechanistic studies of the enzymes involved in its metabolism. A key example is the synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-²H₂]leucine, which was achieved via two independent routes. dntb.gov.ua Such labeled compounds allow researchers to follow the atoms of the substrate through a reaction sequence, providing direct evidence for proposed intermediates and transition states. acs.orgmsu.edu

For example, deuterium-labeling studies can confirm whether a specific C-H bond is broken during a reaction, determine the stereochemistry of an enzymatic process, and quantify the exchange of protons with the solvent. msu.edu This information is critical for understanding how enzymes, such as those involved in amino acid catabolism, achieve their remarkable specificity and efficiency. nih.gov

Table 3: Routes for Synthesis of Deuterium-Labeled Dihydroxyleucine

Synthetic Route Description Application Reference
Route 1 Involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chiral catalyst under phase transfer conditions. An enantioselective approach to creating 4-substituted proline scaffolds, which are versatile starting materials. dntb.gov.ua
Route 2 An alternative approach, also leading to the target (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-²H₂]leucine. Provides an independent confirmation of the structure and a different synthetic pathway for producing the labeled compound. dntb.gov.ua

By using these deuterated analogs in biochemical assays, scientists can gain unambiguous insights into the mechanisms of enzymes that act on leucine and its derivatives.

Future Research Directions and Broader Implications for L Leucine, 5,5 Dihydroxy Studies

Development of Novel Methodologies for Studying Transient Biochemical Intermediates

The inherent instability of many biochemical intermediates, such as L-Leucine, 5,5-dihydroxy-, presents a significant challenge to their study. These transient species are often short-lived and present in low concentrations, making their characterization with traditional techniques difficult. pnas.orgscribd.com However, the pursuit of understanding such molecules drives the development of innovative analytical methods.

Future research will likely focus on advancing techniques capable of capturing the fleeting existence of these intermediates. Methodologies that show promise include:

Relaxation Dispersion NMR Spectroscopy: This technique allows for the detailed structural study of sparsely populated and transiently formed intermediates that interconvert on the millisecond timescale. pnas.org

Rapid Mixing Techniques: Methods like stopped-flow and continuous-flow spectroscopy, with dead times in the microsecond range, enable the monitoring of the formation and decay of reaction intermediates in the pre-steady-state time domain. plos.org

Cryo-EM and Single-Molecule Spectroscopy: Combining these powerful techniques can help to resolve heterogeneous subpopulations and identify the temporal order of events in complex, unsynchronized assembly processes, revealing kinetically competent intermediates. pnas.org

These advanced methods are crucial for elucidating the roles of transient species like L-Leucine, 5,5-dihydroxy- in metabolic pathways and enzymatic reactions.

Contribution to the Understanding of Gem-diol Chemistry in Biological Systems

Geminal diols, organic compounds with two hydroxyl groups attached to the same carbon atom, are typically unstable and exist in equilibrium with their corresponding carbonyl compounds. wikipedia.orgresearchgate.net The stability of a gem-diol is influenced by the electronic effects of its substituents. wikipedia.org The study of L-Leucine, 5,5-dihydroxy- would provide a unique opportunity to investigate the chemistry of a gem-diol within the context of a biologically relevant molecule, an amino acid.

Key areas of contribution include:

Stability and Reactivity: Investigating the factors that would stabilize the 5,5-dihydroxy moiety in L-leucine, such as intramolecular hydrogen bonding or interactions within an enzyme's active site. researchgate.net

Enzymatic Hydration/Dehydration: Understanding how enzymes might catalyze the hydration of a precursor ketone to form the gem-diol or the reverse dehydration reaction.

Role in Reaction Mechanisms: Determining if the gem-diol form of this leucine (B10760876) derivative acts as a transition state analog or an intermediate in an enzyme-catalyzed reaction. The presence of gem-diols has been identified as important in the active sites of certain enzymes. researchgate.net

The exploration of L-Leucine, 5,5-dihydroxy- can significantly advance our fundamental knowledge of the role and behavior of gem-diols in biological settings, a topic that is not yet fully understood. pnas.orgginapsgroup.com

Potential for Informing the Design of Novel Enzyme Inhibitors or Substrates

Highly functionalized amino acids are valuable building blocks for the design of potent and selective enzyme inhibitors. researchgate.netacs.orgmdpi.com The unique structural features of L-Leucine, 5,5-dihydroxy- make it an intriguing candidate for this purpose.

Enzyme Inhibitor Design: The gem-diol functionality could mimic the tetrahedral transition state of a substrate in an enzyme-catalyzed reaction, leading to tight binding and potent inhibition. This strategy has been successfully employed in the design of inhibitors for various enzymes.

Probing Enzyme Active Sites: Synthesized L-Leucine, 5,5-dihydroxy- could be used as a chemical probe to study the topology and chemical environment of the active sites of enzymes involved in leucine metabolism, such as aminotransferases and dehydrogenases. nih.govnih.gov

Development of Novel Substrates: In some cases, a functionalized amino acid can act as a substrate for an enzyme, leading to the production of novel metabolites. Studying the interaction of L-Leucine, 5,5-dihydroxy- with enzymes could reveal new biochemical transformations.

The insights gained from studying the interactions of this compound with specific enzymes could guide the rational design of new therapeutic agents or biotechnological tools.

Advances in Synthetic Strategies for Highly Functionalized Amino Acid Derivatives

The synthesis of a complex molecule like L-Leucine, 5,5-dihydroxy- necessitates the development of advanced and stereoselective synthetic methods. While a direct synthesis of this specific compound is not widely reported, the synthesis of related dihydroxylated leucine derivatives has been achieved. dntb.gov.uaresearchgate.net

Future advancements in this area may include:

Stereoselective Synthesis: Developing robust methods for the stereocontrolled introduction of multiple functional groups onto an amino acid scaffold. This is crucial for creating specific isomers for biological testing.

Protecting Group Chemistry: Innovations in protecting group strategies are needed to selectively protect and deprotect the various functional groups present in highly functionalized amino acids during multi-step syntheses. acs.org

Biocatalysis: The use of enzymes to perform key steps in the synthesis could offer a more efficient and environmentally friendly alternative to traditional chemical methods.

Automated Synthesis: The development of methods for the automated synthesis of libraries of functionalized amino acids would accelerate the discovery of new bioactive compounds. osti.govdigitellinc.com

The challenges posed by the synthesis of L-Leucine, 5,5-dihydroxy- will undoubtedly spur innovation in the field of synthetic organic chemistry, leading to new tools and strategies applicable to a wide range of complex molecules. sioc-journal.cnchinesechemsoc.org

Q & A

Basic Research Questions

Q. What are the key structural features of L-Leucine, 5,5-dihydroxy- that influence its reactivity in biochemical assays?

  • Methodological Answer : The compound’s dihydroxy groups at the 5,5' positions enhance hydrogen-bonding potential and redox activity, critical for interactions with enzymes like peroxisome proliferator-activated receptors (PPARγ). Characterization via NMR and X-ray crystallography (e.g., unit cell parameters: a = 7.9520 Å, b = 11.066 Å, γ = 94.241°) confirms stereochemical stability . For functional assays, FT-IR can track hydroxyl group interactions, while LC-MS quantifies degradation products under varying pH conditions.

Q. How can researchers validate the purity of synthesized L-Leucine, 5,5-dihydroxy- derivatives?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity >95%.
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition.
    Cross-referencing with synthetic protocols from PPARγ activation studies (e.g., 5 µM compound concentrations in HCT-15 cells) ensures reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 5,5-dihydroxy derivatives across cell lines?

  • Methodological Answer : Discrepancies (e.g., PPARγ activation in SW480 vs. Panc1 cells) may arise from cell-specific expression of coactivators or metabolic enzymes. To address this:

  • Dose-response profiling : Test 0.1–10 µM ranges to identify optimal activity windows.
  • Knockdown/knockout models : Use siRNA targeting PPARγ or KLF4 to isolate pathways.
  • Multi-omics integration : Combine RNA-seq (e.g., KLF4 mRNA induction ) with proteomics to map off-target effects. Replicate experiments ≥3 times to ensure statistical validity .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 5,5-dihydroxy-L-leucine analogs?

  • Methodological Answer :

  • Comparative analogs : Synthesize derivatives with methyl (5,5'-dimethyl) or halogen substituents and test in PPARγ luciferase assays (e.g., Panc1 cells ).
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to PPARγ ligand-binding domains.
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics. Correlate computational data with in vitro IC₅₀ values (e.g., T007 inhibition at 10 µM ).

Q. What methodologies optimize the synthesis of 5,5-dihydroxy-L-leucine derivatives while minimizing oxidative degradation?

  • Methodological Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during dihydroxy group introduction .
  • Inert conditions : Conduct reactions under argon with anhydrous solvents (e.g., DMF or THF).
  • Real-time monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and halt at ~90% conversion to prevent over-oxidation. Validate intermediates via ¹H-NMR (δ 1.2–1.4 ppm for Boc groups) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of 5,5-dihydroxy-L-leucine in gene expression studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., DIM-C-pPhC6H5 vs. 5,5'-dihydroxy analogs) using Tukey’s test for multiple comparisons.
  • qPCR normalization : Use ΔΔCt method with housekeeping genes (e.g., GAPDH) for KLF4 mRNA quantification .

Q. What controls are essential when assessing the metabolic stability of 5,5-dihydroxy-L-leucine in hepatic microsomal assays?

  • Methodological Answer :

  • Negative controls : Microsomes + NADPH regenerating system without substrate.
  • Positive controls : Use verapamil or propranolol as high-clearance benchmarks.
  • Matrix-matched calibration : Prepare standard curves in blank microsomal matrix to correct for ion suppression in LC-MS/MS .

Experimental Design Pitfalls

Q. What common methodological flaws arise in crystallographic studies of 5,5-dihydroxy-L-leucine coordination polymers?

  • Methodological Answer :

  • Crystal twinning : Mitigate by optimizing slow evaporation rates (e.g., methanol disolvate systems ).
  • Disorder modeling : Use SHELXL for anisotropic refinement of metal-ligand bonds.
  • Data completeness : Ensure >95% completeness (I/σ(I) > 2) in diffraction datasets (e.g., Bruker SMART 1000 CCD ).

Integration with Existing Literature

Q. How can researchers align findings on 5,5-dihydroxy-L-leucine with prior work on PPARγ-active compounds?

  • Methodological Answer :

  • Systematic reviews : Use PRISMA guidelines to synthesize data from studies using analogs like DIM-C-pPhCF3 .
  • Meta-analysis : Pool EC₅₀ values from HT-29 and SW480 cell studies to identify consensus activation thresholds .
  • Mechanistic cross-validation : Compare transcriptomic profiles (e.g., caveolin-1 induction ) with PPARγ ChIP-seq datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.